molecular formula C8H5IN2 B594312 3-Iodo-1,5-naphthyridine CAS No. 1228666-28-1

3-Iodo-1,5-naphthyridine

Cat. No.: B594312
CAS No.: 1228666-28-1
M. Wt: 256.046
InChI Key: NNPCQENHSMQOJH-UHFFFAOYSA-N
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Description

3-Iodo-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. It is characterized by the presence of an iodine atom at the third position of the 1,5-naphthyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1,5-naphthyridine typically involves the iodination of 1,5-naphthyridine. One common method is the reaction of 1,5-naphthyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1,5-Naphthyridine: The parent compound without the iodine substitution.

    3-Bromo-1,5-naphthyridine: Similar structure with a bromine atom instead of iodine.

    3-Chloro-1,5-naphthyridine: Contains a chlorine atom at the third position.

Uniqueness: 3-Iodo-1,5-naphthyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. The larger atomic radius and higher polarizability of iodine compared to bromine or chlorine make it particularly useful in specific synthetic applications and in the design of materials with unique optical and electronic characteristics .

Properties

IUPAC Name

3-iodo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPCQENHSMQOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678399
Record name 3-Iodo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-28-1
Record name 3-Iodo-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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